Distomadine B

Description

Properties

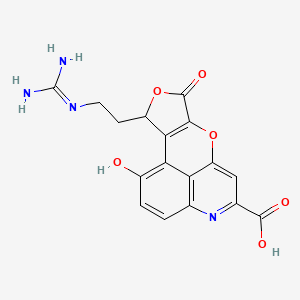

Molecular Formula |

C17H14N4O6 |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

11-[2-(diaminomethylideneamino)ethyl]-8-hydroxy-13-oxo-12,15-dioxa-4-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10(14)-hexaene-3-carboxylic acid |

InChI |

InChI=1S/C17H14N4O6/c18-17(19)20-4-3-9-13-12-8(22)2-1-6-11(12)10(5-7(21-6)15(23)24)26-14(13)16(25)27-9/h1-2,5,9,22H,3-4H2,(H,23,24)(H4,18,19,20) |

InChI Key |

KPSXNCWDIVGTAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C3=C(C(=O)OC3CCN=C(N)N)OC4=CC(=NC1=C42)C(=O)O)O |

Synonyms |

distomadine A distomadine B |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Distomadine B has demonstrated significant antimicrobial properties against various pathogenic bacteria. Notably, it exhibits activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent . The mechanism of action is still under investigation, but its structural uniqueness suggests potential interactions with bacterial cell membranes or metabolic pathways.

Inhibition of Hypoxia-Inducible Factors

Research indicates that this compound acts as a potential inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2). This enzyme plays a crucial role in oxygen sensing and regulation of cellular responses to hypoxia. In molecular docking studies, this compound showed promising binding affinities, suggesting its potential use in treating diseases associated with HIF-PHD2 dysregulation, such as cancer and anemia . The compound's docking score was reported at −8.690 kcal/mol, indicating strong binding capabilities compared to control drugs .

Chemical Synthesis

Synthetic Pathways

The total synthesis of this compound has been achieved through a multi-step synthetic route, highlighting its complex structure and the challenges involved in its preparation. This synthesis not only aids in understanding the compound's chemistry but also facilitates the production of analogs that may enhance its biological activities .

Case Studies and Research Findings

Preparation Methods

Suzuki Cross-Coupling for Bicyclic Intermediate Formation

The synthesis begins with the preparation of a 5-bromo-4-methoxycarbonylmethoxyquinoline derivative. This substrate undergoes a Suzuki-Miyaura cross-coupling with a vinyl boronate under palladium catalysis (Pd(OAc)₂, Cs₂CO₃, dimethoxyethane, 80°C) to yield a biphenyl intermediate. The reaction achieves an 85% yield, with the vinyl boronate selectively coupling at the C5 position of the quinoline.

Table 1: Suzuki Cross-Coupling Conditions and Outcomes

α-Ketohydroxylation and Oxidative Cyclization

The coupled product undergoes α-ketohydroxylation using OsO₄ and N-methylmorpholine N-oxide (NMO) to install a diol intermediate. Subsequent oxidation with Dess-Martin periodinane generates a ketone, which undergoes intramolecular aldol condensation in the presence of acetic acid to form the pyran ring. Lactonization of the resulting β-hydroxy ester under acidic conditions (HCl, THF) completes the butenolide moiety in 78% yield over two steps.

Mechanistic Insight : The aldol condensation proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the adjacent aldehyde group. Lactonization is facilitated by the proximity of the carboxylic acid and hydroxyl groups.

Introduction of the Guanidine Side Chain

The guanidine fragment is introduced via a Mitsunobu reaction between a late-stage alcohol intermediate and 1,2-di-Boc-protected guanidine (DIAD, PPh₃, THF, 0°C to rt). This step proceeds in near-quantitative yield, with subsequent hydrolysis (NaOH, MeOH/H₂O) removing the Boc protecting groups. Final treatment with HCl in dioxane affords Distomadine B as a dihydrochloride salt (89% yield).

Table 2: Guanidine Installation Optimization

| Alcohol Intermediate | Guanidine Source | Conditions | Yield |

|---|---|---|---|

| Secondary alcohol | 1,2-Di-Boc | DIAD, PPh₃, THF | 98% |

Structural Confirmation and Analytical Data

X-Ray Crystallography

The structure of key intermediates, including the decarboxylated tetracycle and the guanidine-containing acid, was confirmed via X-ray crystallography. The butenolide ring adopts a planar conformation, while the guanidine group participates in hydrogen bonding with chloride counterions in the crystal lattice.

Spectroscopic Validation

-

¹H NMR (400 MHz, CD₃OD): Signals at δ 7.82 (d, J = 8.5 Hz, H-6), 6.45 (s, H-1'), and 3.92 (s, OCH₃) confirm the quinoline and methoxy groups.

-

HRMS : [M+H]⁺ calculated for C₂₄H₂₃Cl₂N₅O₄: 540.1164; found: 540.1168.

Challenges and Limitations

-

Butenolide Ring Instability : The α,β-unsaturated lactone is prone to hydrolysis under basic conditions, necessitating careful pH control during lactonization.

-

Guanidine Handling : The hygroscopic nature of guanidine derivatives complicates purification, requiring anhydrous conditions and rapid column chromatography .

Q & A

Basic Question: What are the established synthetic routes for Distomadine B, and what analytical techniques are critical for confirming its structure?

Answer:

this compound, a structurally unique tetracyclic quinoline alkaloid, is synthesized via aldol condensation reactions, as demonstrated in the total synthesis of distomadine analogs . Key steps include:

- Synthetic Routes : Cyclization reactions using catalytic bases (e.g., L-proline) to achieve stereochemical control.

- Analytical Techniques :

- NMR Spectroscopy (1H, 13C, 2D-COSY) to confirm regiochemistry and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.

- X-ray Crystallography (if crystalline derivatives are obtainable) for absolute configuration determination.

- Methodological Note : Cross-validate results with primary literature to ensure reproducibility, adhering to protocols from peer-reviewed syntheses .

Advanced Question: How can researchers optimize the enantioselective synthesis of this compound to improve yield and purity?

Answer:

Optimization requires systematic experimental design:

- Variables to Test :

- Catalyst systems (e.g., chiral organocatalysts vs. metal-ligand complexes).

- Solvent polarity and temperature effects on reaction kinetics.

- Design of Experiments (DoE) : Use factorial designs to identify synergistic variables impacting enantiomeric excess (ee) and yield .

- Analytical Validation : Monitor reaction progress via TLC or HPLC with chiral columns. Calculate ee using integration of diastereomeric peaks in NMR or chiral HPLC .

- Statistical Guidance : Collaborate with statisticians to determine significance thresholds and minimize batch-to-batch variability .

Basic Question: What spectroscopic and chromatographic methods are essential for characterizing this compound’s stability under varying pH conditions?

Answer:

- Stability Assays :

- UV-Vis Spectroscopy : Track degradation kinetics by monitoring absorbance shifts at λmax (e.g., quinoline chromophore).

- HPLC-PDA : Quantify degradation products using reverse-phase columns and photodiode array detection.

- pH Buffers : Prepare buffers (pH 2–12) and incubate samples at controlled temperatures.

- Data Interpretation : Use kinetic modeling (e.g., first-order decay equations) to calculate half-lives. Cross-reference with Arrhenius plots for thermal stability .

Advanced Question: How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Answer:

Contradictions may arise from methodological variability. Resolve via:

- Replication : Repeat assays using standardized protocols (e.g., cell lines, incubation times) .

- Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) results to validate mechanisms .

- Statistical Analysis : Apply meta-analysis to pooled data, adjusting for confounding factors (e.g., solvent effects in bioassays) .

- Critical Review : Scrutinize primary sources for experimental conditions (e.g., purity of compounds, assay sensitivity) .

Basic Question: What ethical and documentation practices are critical when publishing studies on this compound?

Answer:

- Lab Notebooks : Maintain detailed records of reaction conditions, yields, and spectral data to ensure reproducibility .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional review board (IRB) guidelines for biological testing .

- Data Sharing : Deposit raw spectral data in repositories (e.g., ChemSpider) and cite prior syntheses to avoid redundancy .

Advanced Question: How can researchers design a study to explore this compound’s structure-activity relationships (SAR) against bacterial targets?

Answer:

- Hypothesis-Driven Design :

- Core Modifications : Synthesize analogs with variations in the quinoline ring or substituents.

- Biological Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/-negative strains.

- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- Sample Size Justification : Calculate statistical power using pilot data and consult biostatisticians to avoid underpowered studies .

Basic Question: What are the best practices for validating the purity of this compound before biological testing?

Answer:

- Chromatographic Purity : Achieve ≥95% purity via flash chromatography or preparative HPLC.

- Spectroscopic Consistency : Match 1H NMR shifts and coupling constants to published data .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Documentation : Attach certificates of analysis (CoA) in supplementary materials .

Advanced Question: What strategies can resolve conflicting mechanistic proposals for this compound’s antibacterial action?

Answer:

- Mechanistic Probes :

- Use isotopic labeling (e.g., 13C) to track metabolic incorporation in bacterial cells.

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

- Contradiction Analysis : Compare results across orthogonal methods (e.g., proteomics vs. transcriptomics) .

- Collaborative Validation : Partner with independent labs to replicate key experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.